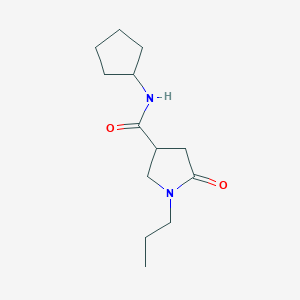
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide, also known as BFPDA, is a chemical compound that has been the subject of extensive scientific research. It was first synthesized in 2013 and has since been investigated for its potential therapeutic applications in various fields.
作用機序
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide acts as a dopamine reuptake inhibitor, meaning it prevents the reabsorption of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and reward-motivated behavior. Additionally, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its dopamine reuptake inhibition and anti-cancer properties, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to have analgesic properties, meaning it can reduce pain sensation. 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has also been shown to have anxiolytic properties, meaning it can reduce anxiety levels.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has several advantages for lab experiments, including its ability to selectively target dopamine reuptake and inhibit cancer cell growth. However, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide also has limitations, including its limited solubility in water and potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide. One area of interest is the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a treatment for drug addiction. Another area of interest is the development of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide and its potential therapeutic applications in various fields.
合成法
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide involves the reaction of 4-fluorobenzylamine with 3-(1,3-benzodioxol-5-yl)propanoyl chloride in the presence of a base. The resulting product is then purified through a series of chromatography steps to obtain pure 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a critical role in reward-motivated behavior. This property has led to investigations into the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a treatment for drug addiction.
In cancer research, 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. This property has led to investigations into the potential use of 3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)propanamide as a chemotherapy agent.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-5-1-13(2-6-14)10-19-17(20)8-4-12-3-7-15-16(9-12)22-11-21-15/h1-3,5-7,9H,4,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJGMTKOQWAVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-3-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6068671.png)
![1-(1H-indol-3-yl)-2-[(6-methylpyrimidin-4-yl)thio]ethanone](/img/structure/B6068678.png)
![N-(2-methoxyethyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B6068686.png)

![3-{1-[(4-methoxy-1H-indol-2-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6068714.png)
![2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B6068720.png)
![7-(3,4-dimethoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6068727.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(4-methoxyphenyl)-3-phenyl-1-propanamine](/img/structure/B6068731.png)
![1-(4-bromophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6068739.png)
![6-amino-2-[(2,4-dichlorobenzyl)thio]-4-pyrimidinol](/img/structure/B6068746.png)

![N-1-naphthyl-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B6068754.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6068760.png)
![2-[(5-bromo-2-furoyl)amino]-3-(4-isopropoxyphenyl)acrylic acid](/img/structure/B6068764.png)